molecular formula C7H12O2 B13874280 2-Isopropylbut-3-enoic acid

2-Isopropylbut-3-enoic acid

Cat. No.: B13874280
M. Wt: 128.17 g/mol
InChI Key: LFZJCMKSNQOTNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylbut-3-enoic acid (C 7 H 12 O 2 ) is a structural derivative of unsaturated carboxylic acids with molecular weight of approximately 128.17 g/mol, sharing characteristics with related compounds such as 3-isopropyl-3-butenoic acid . This compound features an isopropyl group adjacent to the carboxylic acid functionality combined with a terminal alkene moiety, creating a versatile scaffold for chemical modification and synthesis. Researchers utilize this branched-chain unsaturated carboxylic acid in various synthetic applications, including serving as a precursor for polymer chemistry, functional materials, and specialized chemical synthesis. The compound's molecular architecture, particularly the electron-deficient alkene system conjugated with the carboxylic acid group, makes it valuable for studying reaction mechanisms involving electrophilic addition and nucleophilic substitution patterns . In pharmaceutical and agrochemical research, this compound serves as a key intermediate in developing bioactive molecules, with its structural analogs appearing in proteolysis-targeting chimeras (PROTACs) and other targeted therapeutic platforms. The compound's mechanism of action in research settings typically involves its conversion to active derivatives that interact with biological systems or participate in catalytic cycles. Analytical methods including NMR spectroscopy, mass spectrometry, and chromatographic techniques confirm the compound's structural integrity and purity for research applications. Proper handling requires standard laboratory safety precautions including appropriate personal protective equipment and ventilation controls. This product is specifically labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-propan-2-ylbut-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-4-6(5(2)3)7(8)9/h4-6H,1H2,2-3H3,(H,8,9)

InChI Key

LFZJCMKSNQOTNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 2 Isopropylbut 3 Enoic Acid

Retrosynthetic Analysis of 2-Isopropylbut-3-enoic acid

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This approach helps to identify potential synthetic routes by recognizing key bond disconnections.

The most direct retrosynthetic disconnection involves the carboxylic acid functional group. This can be achieved in two primary ways:

C-C Bond Disconnection (Carboxylation): The bond between the alpha-carbon (C2) and the carboxyl group is disconnected. This suggests a synthesis involving the carboxylation of a suitable precursor. The corresponding synthon is an α-carbanion, which can be generated from an organometallic reagent like a Grignard or organolithium compound. This leads back to a halo-alkene precursor, such as 3-halo-2-isopropyl-1-butene. The forward reaction would involve forming the organometallic reagent and reacting it with carbon dioxide (CO₂).

Functional Group Interconversion (FGI): The carboxylic acid can be envisioned as arising from the oxidation of a primary alcohol or an aldehyde. This suggests a precursor like 2-isopropylbut-3-en-1-ol or 2-isopropylbut-3-enal. Another common FGI is the hydrolysis of a nitrile or an ester, pointing to 2-isopropylbut-3-enenitrile or an alkyl 2-isopropylbut-3-enoate as immediate precursors.

Table 1: Retrosynthetic Disconnections at the Carboxylic Acid Group

Disconnection TypeSynthonReagent EquivalentPrecursor Molecule Example
C(α)-COOH Bond2-Isopropylbut-3-en-2-yl anion(CH₂=CH)C(isopropyl)MgBr2-bromo-3-methyl-1-butene
FGI (Oxidation)2-Isopropylbut-3-en-1-ol2-Isopropylbut-3-en-1-ol2-Isopropylbut-3-en-1-ol
FGI (Hydrolysis)2-Isopropylbut-3-enenitrile2-Isopropylbut-3-enenitrile2-Isopropylbut-3-enenitrile

Further disconnections focus on the formation of the carbon skeleton, specifically the introduction of the isopropyl group and the creation of the terminal alkene.

α-Alkylation: Disconnecting the bond between the alpha-carbon and the isopropyl group suggests an alkylation reaction. This strategy starts with a but-3-enoic acid derivative, where the α-proton is removed to form an enolate, which then acts as a nucleophile to attack an isopropyl electrophile (e.g., 2-bromopropane). libretexts.org Malonic ester synthesis is a powerful variation of this approach, allowing for sequential alkylation with an allyl halide and an isopropyl halide.

Elimination Reaction: The carbon-carbon double bond can be disconnected via an elimination reaction pathway. This points to a β-hydroxy acid or a related derivative as a key intermediate. For instance, 2-isopropyl-3-hydroxybutanoic acid could be synthesized and subsequently dehydrated to form the target alkene. saskoer.ca Controlling the regioselectivity of this elimination is crucial to favor the terminal but-3-enoic acid over the more thermodynamically stable conjugated but-2-enoic acid isomer.

Conventional Synthetic Routes to this compound

Based on the retrosynthetic analysis, several conventional synthetic routes can be employed to construct this compound.

The direct introduction of a carboxyl group using carbon dioxide is an efficient method for synthesizing carboxylic acids. One plausible route begins with the preparation of an organometallic reagent from an appropriately substituted allyl halide.

For example, 3-chloro-4-methyl-1-pentene can be reacted with magnesium to form the corresponding Grignard reagent. Subsequent reaction with solid carbon dioxide (dry ice) followed by acidic workup would yield this compound. A similar strategy has been used in the synthesis of the parent 3-butenoic acid from allyl chloride. google.com While carboxylation of α,β-unsaturated systems has been extensively studied, researchgate.netorganic-chemistry.org the principles can be applied to precursors of β,γ-unsaturated systems as well.

Introducing the isopropyl group at the α-position is commonly achieved through the alkylation of an enolate. libretexts.org A practical approach involves using an ester of but-3-enoic acid as the starting material.

Enolate Formation: The ester (e.g., ethyl but-3-enoate) is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to quantitatively form the corresponding enolate.

Alkylation: The enolate is then treated with an isopropyl halide, such as 2-bromopropane or 2-iodopropane. The enolate acts as a nucleophile, displacing the halide to form ethyl 2-isopropylbut-3-enoate.

Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

Table 2: Reagents for α-Alkylation of But-3-enoate Esters

StepReagent ClassSpecific ExamplePurpose
1. Enolate FormationStrong BaseLithium Diisopropylamide (LDA)Deprotonation at the α-carbon
2. AlkylationAlkyl Halide2-BromopropaneIntroduction of the isopropyl group
3. HydrolysisAcid or BaseAqueous NaOH, then H₃O⁺Conversion of the ester to a carboxylic acid

An alternative strategy involves constructing a saturated or hydroxylated precursor, followed by an elimination reaction to generate the terminal double bond. Dehydration of alcohols is a common elimination reaction, typically catalyzed by a strong acid. saskoer.cachemistrysteps.com

A potential route starts with the synthesis of 2-isopropyl-3-hydroxybutanoic acid. This can be achieved via an aldol-type reaction between the enolate of an isopropyl-containing propanoate and acetaldehyde, followed by hydrolysis. The subsequent dehydration of this β-hydroxy acid must be carefully controlled.

Acid-catalyzed dehydration of secondary alcohols often proceeds through an E1 mechanism, which involves a carbocation intermediate. acs.orgyoutube.com This can lead to rearrangements and the formation of the more stable, internal (Zaitsev) alkene. To favor the formation of the terminal (Hofmann) alkene, specialized methods may be required, such as using sterically hindered bases for an E2 reaction or converting the hydroxyl group into a bulkier leaving group before elimination.

Enantioselective Synthesis of this compound

The synthesis of single-enantiomer compounds is crucial in many areas of chemical and pharmaceutical research. For this compound, achieving high enantiomeric purity requires methods that can effectively control the three-dimensional arrangement of atoms around the C2 stereocenter. The primary approaches to achieve this include the use of chiral auxiliaries, asymmetric catalysis, and enzyme-mediated reactions.

Chiral Auxiliary-Mediated Approaches to alpha-Stereocenters

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is a powerful and well-established method for asymmetric synthesis.

A prominent example applicable to the synthesis of α-alkylated carboxylic acids like this compound is the use of Evans oxazolidinone auxiliaries. researchgate.net In this approach, the chiral auxiliary is first acylated with a precursor acid. The resulting N-acyl oxazolidinone can then be enolized and alkylated. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the alkylating agent to approach from the opposite face, thus leading to a highly diastereoselective alkylation.

The key alkylation step to introduce the isopropyl group would be followed by the introduction of the allyl group and subsequent cleavage of the auxiliary to yield the enantiomerically enriched this compound. Research on a similar structure, (R)-2-isopropyl-5-methylhex-5-enal, demonstrated that this alkylation step, employing an Evans chiral auxiliary, can achieve high stereoselectivity, resulting in a product with 98% enantiomeric excess (ee). researchgate.net

Table 1: Chiral Auxiliary-Mediated Synthesis Steps

Step Description Reagents Expected Outcome
1. Acylation Attachment of the carboxylic acid precursor to the chiral auxiliary. Butyric acid, Pivaloyl chloride, Chiral oxazolidinone N-butanoyl oxazolidinone
2. Enolization Formation of a stereochemically defined enolate. Sodium bis(trimethylsilyl)amide (NaHMDS) Z-enolate
3. Alkylation Diastereoselective introduction of the isopropyl group. Isopropyl triflate High diastereoselectivity (>95% de)
4. Allylation Introduction of the but-3-ene moiety. Allyl bromide N-acylated intermediate

Asymmetric Catalysis in the Construction of this compound

Asymmetric catalysis offers a more atom-economical alternative to stoichiometric chiral auxiliaries. In this approach, a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov These catalysts can be chiral metal complexes or purely organic molecules (organocatalysts). nih.gov

For the synthesis of this compound, several catalytic strategies could be envisioned. One plausible route is the asymmetric conjugate addition of an isopropyl nucleophile to an α,β-unsaturated ester, such as ethyl but-2-enoate, followed by further modification. Chiral complexes of metals like rhodium or copper with ligands such as BINAP have been shown to be effective in catalyzing such additions with high enantioselectivity. nih.gov Another approach involves the asymmetric allylic alkylation of an enolate derived from an isopropyl-substituted carboxylic acid derivative.

The development of asymmetric catalysis is a rapidly advancing field, with novel catalysts continually being designed. nih.gov For instance, chiral BINOL-derived phosphoric acids and H8-BINOL-based catalysts have emerged as powerful tools for a wide range of asymmetric transformations, including carbon-carbon bond-forming reactions. nih.govmdpi.com The combination of Lewis acids like B(C6F5)3 with chiral co-catalysts has also proven effective in promoting asymmetric reactions such as carbonyl-ene cyclizations, demonstrating the versatility of modern catalytic systems. mdpi.com

Table 2: Potential Asymmetric Catalysis Strategies

Strategy Catalyst System Substrates Key Advantage
Conjugate Addition [Cu(OTf)]₂ + Chiral Ligand (e.g., Josiphos) Isopropyl Grignard, Ethyl but-2-enoate Direct formation of the C-isopropyl bond.
Allylic Alkylation [Pd₂(dba)₃] + Chiral Ligand (e.g., Trost ligand) Enolate of ethyl 2-methylpropanoate, Allyl carbonate Establishes the α-stereocenter and vinyl group simultaneously.

Chemoenzymatic Strategies for Stereocontrol

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysts (enzymes). Enzymes operate under mild conditions and can exhibit exceptional levels of enantioselectivity, making them ideal for chiral syntheses. mdpi.com

A common chemoenzymatic strategy for obtaining enantiomerically pure compounds is kinetic resolution. In this process, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, a racemic mixture could be synthesized via conventional methods. Then, a lipase (B570770) enzyme, such as Candida antarctica lipase B (CAL-B or Novozym 435), could be used to selectively esterify one of the enantiomers in the presence of an alcohol. nih.govmdpi.com This results in a mixture of an enantiomerically enriched ester and the unreacted, enantiomerically pure carboxylic acid, which can then be separated.

Novel Synthetic Route Development and Optimization

Modern organic synthesis aims not only for efficacy and selectivity but also for process efficiency and sustainability. This has driven the development of novel synthetic protocols that reduce step counts, minimize waste, and adhere to the principles of green chemistry.

Green Chemistry Principles in Synthetic Route Design

Green chemistry is a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dntb.gov.ua The application of its 12 principles is essential for developing sustainable synthetic routes.

When evaluating the synthetic methodologies for this compound, several green chemistry principles are particularly relevant:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric catalysis is superior to the use of stoichiometric chiral auxiliaries in this regard, as the auxiliary's mass is not incorporated into the final product.

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. skpharmteco.com One-pot protocols are advantageous as they can obviate the need for protection/deprotection of intermediates. rsc.orgskpharmteco.com

Catalysis : Catalytic reagents (including enzymes) are superior to stoichiometric reagents. Both asymmetric catalysis and chemoenzymatic strategies align with this principle.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Research into enzymatic reactions in water or solvent-free conditions, or the use of greener solvents like ethanol instead of chlorinated solvents, contributes to this goal. researchgate.net

Table 3: Green Chemistry Comparison of Synthetic Strategies

Strategy Atom Economy Use of Catalysis Number of Steps Waste Generation
Chiral Auxiliary Poor Stoichiometric auxiliary Multiple High (auxiliary waste)
Asymmetric Catalysis Excellent Catalytic Fewer Low
Chemoenzymatic Resolution Moderate (max 50% yield) Catalytic (enzyme) Additional resolution step Moderate (unwanted enantiomer)

By prioritizing catalytic methods, minimizing steps through tandem reactions, and selecting environmentally benign reagents and solvents, the synthesis of this compound can be optimized for both efficiency and sustainability.

Flow Chemistry Applications in this compound Synthesis

While specific research dedicated exclusively to the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles of flow chemistry offer a robust framework for its potential synthesis. Established flow methodologies for the creation of structurally similar branched carboxylic acids can be adapted to produce this compound efficiently and safely. The primary advantages of employing flow chemistry for such a synthesis include superior control over reaction temperature and mixing, enhanced safety when handling reactive intermediates, and streamlined scalability. vapourtec.com Two particularly relevant and well-documented methods are the carboxylation of organometallic reagents, such as Grignard or organolithium compounds, using carbon dioxide.

A feasible approach involves the use of Grignard reagents in a continuous flow system. chemicalindustryjournal.co.ukvapourtec.com This process would typically involve the in-situ formation of the appropriate Grignard reagent from an organic halide, which is then reacted with a stream of carbon dioxide gas. chemicalindustryjournal.co.uksyrris.com Specialized reactors, such as the "tube-in-tube" design, are particularly effective for such gas-liquid reactions, allowing for controlled diffusion of CO2 into the liquid phase containing the organometallic intermediate. durham.ac.ukresearchgate.net This technique ensures high efficiency and safety by minimizing the inventory of the reactive Grignard species at any given time and by maintaining precise control over the reaction pressure and temperature. durham.ac.uk The resulting magnesium carboxylate complex is then typically quenched in-line with an acid to yield the final carboxylic acid product. syrris.com

Alternatively, a lithiation-carboxylation sequence in a continuous flow format presents another powerful synthetic route. researchgate.net This method involves the rapid deprotonation of a suitable precursor using a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), followed by immediate quenching with carbon dioxide. researchgate.netacs.org Flow chemistry is exceptionally well-suited for handling these highly reactive and often pyrophoric organolithium reagents, significantly improving the safety profile compared to traditional batch processing. vapourtec.comdigitellinc.com The high surface-area-to-volume ratio of microreactors allows for excellent heat dissipation of the highly exothermic lithiation step, preventing side reactions and improving product purity. ucc.ie Research has shown that such sequences can be accomplished at ambient temperatures with residence times of mere seconds. researchgate.net

The optimization of such a flow synthesis would involve screening several key parameters to maximize yield and purity. These parameters include residence time, reaction temperature, reagent stoichiometry, and system pressure.

The table below illustrates typical parameters that would be investigated during the development of a continuous flow synthesis for a carboxylic acid via the carboxylation of an organometallic intermediate.

ParameterTypical RangeSignificance
Flow Rate (Organometallic)0.1 - 2.0 mL/minControls residence time and throughput.
Flow Rate (Solvent/CO2 Carrier)0.1 - 2.0 mL/minAffects concentration and mixing efficiency.
CO2 Pressure1 - 10 barHigher pressure increases CO2 concentration in the liquid phase, improving reaction rate. durham.ac.uk
Temperature-20°C to 25°CControls reaction rate and stability of the organometallic intermediate.
Residence Time5 sec - 15 minDetermines the extent of reaction completion.
Reagent Concentration0.5 - 1.5 MImpacts reaction kinetics and potential for precipitation. vapourtec.com

Another potential, though less direct, route is palladium-catalyzed carbonylation. nih.govyoutube.com This would involve reacting a suitable vinyl or alkyl halide precursor with carbon monoxide in the presence of a palladium catalyst. youtube.comnih.gov Continuous flow systems are advantageous for these reactions as they allow for the safe handling of pressurized carbon monoxide gas and can improve catalyst efficiency and product consistency. nih.gov

Reactivity and Reaction Mechanisms of 2 Isopropylbut 3 Enoic Acid

Reactivity of the Terminal Alkene Moiety

The terminal alkene group (C=CH₂) in 2-isopropylbut-3-enoic acid is a site of high electron density, making it susceptible to attack by electrophiles. libretexts.orgwikipedia.org The reactivity of this functional group is central to many of the compound's characteristic chemical transformations.

Electrophilic Addition Reactions and Regioselectivity

Electrophilic addition is a key reaction class for alkenes. msu.edu In the case of this compound, an unsymmetrical alkene, the regioselectivity of these additions is governed by Markovnikov's rule. This principle states that in the addition of a protic acid (HX) to an alkene, the hydrogen atom attaches to the carbon with the greater number of hydrogen atoms, while the halide (X) attaches to the carbon with fewer hydrogen atoms. masterorganicchemistry.com This is due to the formation of the more stable carbocation intermediate during the reaction. libretexts.orgmasterorganicchemistry.com For this compound, the terminal carbon of the double bond has two hydrogen atoms, while the adjacent carbon has none. Therefore, the addition of an electrophile will favor the formation of a carbocation at the more substituted carbon (C3).

Table 1: Regioselectivity in Electrophilic Addition to this compound
ReactantElectrophileNucleophileMajor Product
This compoundH⁺Br⁻3-Bromo-2-isopropylbutanoic acid
This compoundH⁺Cl⁻3-Chloro-2-isopropylbutanoic acid
Halogenation Pathways

The halogenation of this compound involves the addition of halogens (e.g., Br₂ or Cl₂) across the double bond. The reaction proceeds through a cyclic halonium ion intermediate. The subsequent attack by a halide ion occurs from the anti-face, leading to an anti-addition product. This stereospecificity is a key feature of this reaction. msu.edu

Hydrohalogenation Mechanisms

Hydrohalogenation involves the addition of hydrogen halides (e.g., HBr or HCl) to the alkene. pressbooks.pub The mechanism is a two-step process. pressbooks.pubyoutube.com First, the alkene's pi bond attacks the hydrogen of the hydrogen halide, forming a carbocation intermediate and a halide ion. pressbooks.pubyoutube.com This step is rate-determining. The carbocation formed is the more stable tertiary carbocation at the C3 position. In the second step, the halide ion acts as a nucleophile and attacks the carbocation, forming the final product. pressbooks.pubyoutube.com

Catalytic Hydrogenation and Stereochemical Outcomes

Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, or Ni). This reaction converts the alkene to an alkane, yielding 2-isopropylbutanoic acid. The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. The stereochemical outcome can be influenced by the choice of catalyst and reaction conditions. researchgate.net

Oxidative Cleavage Reactions and Mechanisms, including Ozonolysis

The terminal alkene of this compound can be cleaved by strong oxidizing agents. wikipedia.org Ozonolysis is a prominent example of oxidative cleavage. masterorganicchemistry.comlibretexts.org

In this reaction, ozone (O₃) reacts with the alkene to form an unstable primary ozonide (molozonide). msu.edulibretexts.org This intermediate rapidly rearranges to a more stable ozonide. msu.edulibretexts.org The ozonide can then be worked up under reductive or oxidative conditions. masterorganicchemistry.com

Reductive workup (e.g., using zinc and water or dimethyl sulfide) cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.comlibretexts.org For this compound, this would produce 2-isopropyl-3-oxopropanoic acid and formaldehyde (B43269).

Oxidative workup (e.g., using hydrogen peroxide) will oxidize any resulting aldehydes to carboxylic acids. masterorganicchemistry.com In this case, the formaldehyde would be oxidized to formic acid, which could be further oxidized to carbon dioxide and water.

Table 2: Products of Ozonolysis of this compound
Workup ConditionProducts
Reductive (Zn/H₂O or DMS)2-Isopropyl-3-oxopropanoic acid, Formaldehyde
Oxidative (H₂O₂)2-Isopropyl-3-oxopropanoic acid, Formic acid

Cycloaddition Reactions and Pericyclic Processes

The terminal alkene in this compound can participate in cycloaddition reactions. These are pericyclic reactions, meaning they occur in a single, concerted step through a cyclic transition state. msu.eduwikipedia.org

A notable example is the [4+2] cycloaddition, or Diels-Alder reaction. libretexts.org In this reaction, the alkene acts as a dienophile and reacts with a conjugated diene. The stereochemistry of the reactants is retained in the product. Another type of pericyclic reaction is the ene reaction, which involves the reaction of an alkene having an allylic hydrogen with a compound containing a double or triple bond (the enophile). msu.edu

Transformations Involving the Carboxylic Acid Functional Group

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the vinyl group. The carboxylic acid moiety is the site of numerous classical transformations, including esterification, amidation, decarboxylation, and reduction.

Esterification of this compound can be achieved through several standard methodologies. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. This is an equilibrium-limited process, and to drive the reaction toward the ester product, water is typically removed as it forms, often by azeotropic distillation. The reaction is nearly thermoneutral, meaning its equilibrium is not highly sensitive to temperature changes; therefore, kinetics are the primary concern for achieving high conversion. rsc.org

The kinetics of Fischer esterification are dependent on the catalyst concentration, temperature, and the steric nature of both the carboxylic acid and the alcohol. For this compound, the isopropyl group at the α-position may introduce some steric hindrance, potentially slowing the reaction rate compared to un-substituted acids. Catalysts are essential, with common homogeneous options including sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. nih.gov Alternatively, enzymatic catalysis, for instance using Candida antarctica lipase (B570770) B, offers a milder, more sustainable route that avoids the acidic conditions which could promote isomerization of the double bond. diva-portal.org

Direct reaction between a carboxylic acid and an amine to form an amide is generally inefficient due to the competing acid-base reaction which forms a stable ammonium (B1175870) carboxylate salt. Therefore, the synthesis of amides from this compound requires activation of the carboxyl group. mdpi.com This is typically accomplished using coupling reagents, many of which were developed for peptide synthesis. mdpi.com

These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. mdpi.commdpi.com More modern uronium-based reagents such as HATU or COMU are also highly effective and can facilitate amide bond formation under mild conditions, even in aqueous media, which could be advantageous for preserving the structure of sensitive substrates. wikipedia.org The general principle involves the formation of a highly reactive activated ester or O-acylisourea intermediate which then readily reacts with a primary or secondary amine to yield the corresponding amide. mdpi.comrsc.org

The decarboxylation of this compound, a β,γ-unsaturated acid, can proceed through specific pathways. Thermally, β,γ-unsaturated acids can undergo decarboxylation via a cyclic, six-membered transition state, analogous to the decomposition of β-keto acids. stackexchange.com However, a more likely pathway for α,β-unsaturated acids, which can be formed via isomerization, involves a different mechanism. stackexchange.comorganic-chemistry.org Studies on the related but-3-enoic acid show that it first isomerizes to the more stable α,β-unsaturated isomer (crotonic acid) before decarboxylation occurs. organic-chemistry.org A similar isomerization of this compound to 2-isopropylbut-2-enoic acid would likely precede thermal decarboxylation.

Enzymatic decarboxylation is another potential pathway. A family of enzymes known as UbiD-like prenylated flavin-dependent carboxylases/decarboxylases are known to catalyze the non-oxidative decarboxylation of α,β-unsaturated aliphatic acids. researchgate.net This suggests that under specific biological conditions, this compound (likely after isomerization to its α,β-unsaturated form) could be a substrate for such an enzyme.

The reduction of this compound can target either the carboxylic acid or the carbon-carbon double bond, and selectivity is a key challenge.

Reduction of the C=C Double Bond (Conjugate Reduction): The electron-deficient double bond of the isomerized α,β-unsaturated acid is susceptible to 1,4-reduction. Reagents such as nickel boride, generated in situ from NiCl₂ and NaBH₄ in methanol-water, can chemoselectively reduce the double bond of α,β-unsaturated carboxylic acids, leaving the carboxyl group intact. researchgate.net This would yield 2-isopropylbutanoic acid. Iridium-catalyzed transfer hydrogenation using formic acid as a hydride source is also effective for the selective 1,4-reduction of α,β-unsaturated systems. mdpi.com

Reduction of the Carboxylic Acid Group: Selectively reducing the carboxylic acid while preserving the β,γ-double bond is challenging with standard reducing agents like LiAlH₄, which would likely reduce both functional groups. However, biocatalytic methods offer a solution. Carboxylic acid reductases (CARs) can catalyze the selective reduction of α,β-unsaturated carboxylic acids to their corresponding allylic alcohols. rsc.orgrsc.org A one-pot system using a CAR can convert the acid to the aldehyde, which is then further reduced by alcohol dehydrogenases present in the host cells, potentially yielding 2-isopropylbut-3-en-1-ol. rsc.org

Derivatization to Other Functional Groups: Beyond esters and amides, the carboxylic acid can be converted to other functionalities. A key transformation is the conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive intermediate, serving as a precursor for the synthesis of esters, amides, and anhydrides under milder conditions than direct conversion from the carboxylic acid. mdpi.com

Rearrangement Reactions and Isomerization Processes

The most significant isomerization process for this compound is the migration of the carbon-carbon double bond from the β,γ-position to the thermodynamically more stable, conjugated α,β-position. This would result in the formation of 2-isopropylbut-2-enoic acid. This type of deconjugation is a known phenomenon for β,γ-unsaturated carbonyl compounds and can be catalyzed by either acids or bases. nih.govresearchgate.net

The mechanism for this isomerization has been studied for the parent compound, but-3-enoic acid. In the gas phase at elevated temperatures, but-3-enoic acid rapidly equilibrates with its α,β-isomers, crotonic acid (trans) and isocrotonic acid (cis). organic-chemistry.org The isomerization is a key feature of the system's reactivity, often preceding other reactions like decarboxylation. stackexchange.comorganic-chemistry.org For this compound, a similar equilibrium is expected, favoring the conjugated α,β-isomer due to the extended π-system.

Polymerization Potential of this compound (as a monomer, excluding polymer properties)

As a vinyl compound, this compound possesses the theoretical potential to act as a monomer in radical polymerization. wikipedia.org The initiation step would involve a radical initiator attacking the vinyl double bond to create an active center, which then propagates to form a polymer chain. wikipedia.org

However, the structure of this compound presents a significant kinetic barrier to polymerization. The presence of a bulky isopropyl group at the α-position (the carbon atom adjacent to the carboxyl group) introduces substantial steric hindrance. acs.org This steric bulk shields the vinyl double bond, making it difficult for the propagating radical chain end to approach and add another monomer unit. Studies on other α-substituted acrylates have shown that bulky substituents dramatically reduce the rate of polymerization and can prevent the formation of high molecular weight polymers. capes.gov.brcdnsciencepub.comresearchgate.net While copolymerization with less hindered monomers like styrene (B11656) might be more successful, the homopolymerization of this compound is expected to be very slow and inefficient. cdnsciencepub.com

Stereochemical Investigations of 2 Isopropylbut 3 Enoic Acid

Analysis of the C-2 Chiral Center in 2-Isopropylbut-3-enoic acid

The carbon atom at the second position (C-2) of this compound is bonded to four different groups: a hydrogen atom, a carboxyl group (-COOH), an isopropyl group (-CH(CH₃)₂), and a vinyl group (-CH=CH₂). This structural feature makes the C-2 carbon a stereocenter, meaning that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-isopropylbut-3-enoic acid and (S)-2-isopropylbut-3-enoic acid. The specific three-dimensional arrangement, or configuration, of these groups around the chiral center determines the molecule's interaction with other chiral molecules and with polarized light.

Enantiomeric Recognition and Separation Methodologies

The separation of the (R)- and (S)-enantiomers of this compound, a process known as chiral resolution, is essential for studying their individual biological activities and chemical properties. Several methodologies can be employed for the enantiomeric recognition and separation of chiral carboxylic acids like this compound.

One common approach is chiral chromatography . This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. For carboxylic acids, CSPs based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support are often effective. The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) with a small amount of a strong acid additive (e.g., trifluoroacetic acid), is crucial for achieving optimal separation.

Another established method is diastereomeric salt formation . This involves reacting the racemic mixture of the acid with a single enantiomer of a chiral base (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, allowing them to be separated by fractional crystallization. Once separated, the individual diastereomeric salts can be treated with a strong acid to regenerate the pure enantiomers of this compound. Common chiral bases used for this purpose include alkaloids like brucine (B1667951) or cinchonidine, as well as synthetic amines like (R)- or (S)-1-phenylethylamine.

Enzymatic resolution offers a highly selective alternative. Lipases are a class of enzymes that can catalyze the esterification or hydrolysis of carboxylic acids in an enantioselective manner. For instance, a lipase (B570770) could selectively esterify one enantiomer of this compound in the presence of an alcohol, leaving the other enantiomer unreacted. The resulting ester and unreacted acid can then be easily separated.

Separation TechniquePrincipleTypical Reagents/Materials
Chiral ChromatographyDifferential interaction with a chiral stationary phasePolysaccharide-based CSPs, hexane/isopropanol mobile phase
Diastereomeric Salt FormationFormation of diastereomers with different solubilitiesChiral amines (e.g., (R)-1-phenylethylamine), solvents for crystallization
Enzymatic ResolutionEnantioselective enzymatic reactionLipases, alcohol for esterification

Chiroptical Properties for Configuration Assignment

Chiroptical techniques are indispensable for determining the absolute configuration (R or S) of the enantiomers of this compound. These methods measure the differential interaction of chiral molecules with polarized light.

Optical rotation is the measurement of the angle by which a chiral compound rotates the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer at a given wavelength (typically the sodium D-line at 589 nm), temperature, and concentration. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal amount in the counter-clockwise direction (levorotatory, (-)). While the sign of rotation does not directly correlate to the R/S configuration, it provides a crucial physical constant for a purified enantiomer.

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this differential absorption against wavelength. The resulting curve, with its positive and negative peaks (known as Cotton effects), is a unique fingerprint for a specific enantiomer. The sign and intensity of the Cotton effects, particularly those associated with the n → π* transition of the carboxyl group and the π → π* transitions of the carboxyl and vinyl groups, can be used to assign the absolute configuration by applying empirical rules or by comparing the experimental spectrum to quantum chemical calculations.

Chiroptical TechniqueMeasured PropertyApplication for this compound
Optical RotationAngle of rotation of plane-polarized lightCharacterization of enantiomeric purity and identification
Circular Dichroism (CD)Differential absorption of circularly polarized lightDetermination of absolute configuration (R/S)

Diastereoselective Transformations of this compound

Once a single enantiomer of this compound is obtained, it can be used as a chiral starting material in diastereoselective reactions. In such reactions, the existing stereocenter at C-2 influences the creation of a new stereocenter elsewhere in the molecule, leading to a preferential formation of one diastereomer over others.

For example, the hydrogenation of the vinyl group of (R)-2-isopropylbut-3-enoic acid would produce (R)-2-isopropylbutanoic acid. However, if a reaction were to add a group across the double bond, creating a new stereocenter at C-3, the isopropyl group at C-2 would sterically hinder one face of the double bond, directing the incoming reagent to the opposite face. This would result in the formation of one diastereomer in excess.

Another example is the epoxidation of the double bond. The reaction of an enantiomerically pure this compound with an epoxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) would lead to the formation of two diastereomeric epoxides. The facial selectivity of this reaction, and thus the ratio of the resulting diastereomers, would be influenced by the stereochemistry at the C-2 position.

Conformational Preferences and Stereoisomeric Stability

The three-dimensional shape, or conformation, of this compound is not static. Rotation around the single bonds, particularly the C2-C(OOH), C2-C(isopropyl), and C2-C(vinyl) bonds, allows the molecule to adopt various conformations. The relative stability of these conformations is determined by a balance of steric and electronic effects.

The most stable conformations will seek to minimize steric hindrance between the bulky isopropyl, carboxyl, and vinyl groups. Computational modeling studies can predict that conformations where the largest groups are positioned anti-periplanar to each other are generally lower in energy. For instance, a likely low-energy conformation would have the plane of the carboxyl group oriented to minimize interaction with the isopropyl group, while the vinyl group and isopropyl group are positioned to reduce steric clash.

The relative stability of the (R)- and (S)-enantiomers is identical as they are mirror images and have the same internal energy. However, the stability of diastereomers, which could be formed from reactions of this compound, would differ due to their different spatial arrangements and internal steric and electronic interactions.

Theoretical and Computational Studies on 2 Isopropylbut 3 Enoic Acid

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. For 2-isopropylbut-3-enoic acid, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and the nature of its chemical bonds. These calculations provide a quantitative description of electron distribution, molecular orbitals, and electrostatic potential.

The bonding in this compound is characterized by a combination of sp³, sp², and sp hybridized carbon atoms, leading to a complex electronic framework. The carboxylic acid group features a planar arrangement due to the sp² hybridization of the carbonyl carbon and the delocalization of pi-electrons. The vinyl group also possesses a planar geometry. The isopropyl group, with its sp³ hybridized carbons, introduces tetrahedral geometry and steric bulk.

Key electronic parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is primarily associated with the electron-donating regions of the molecule, such as the C=C double bond, while the LUMO is associated with electron-accepting regions, like the carbonyl group. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Natural Bond Orbital (NBO) analysis can further dissect the electronic structure by describing the bonding in terms of localized electron-pair bonds and lone pairs, providing insights into hyperconjugative interactions and charge delocalization within the molecule.

Table 1: Illustrative Calculated Electronic Properties of this compound

PropertyIllustrative ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy-0.8 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap5.7 eVDFT/B3LYP/6-31G
Dipole Moment1.9 DDFT/B3LYP/6-31G

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of this compound arises from the rotation around its single bonds. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical, chemical, and biological properties.

Due to the presence of the bulky isopropyl group and the carboxylic acid functional group, steric hindrance plays a significant role in determining the preferred conformations. The rotation around the C2-C3 bond and the C-O bond of the carboxylic acid are of particular interest. Computational methods, such as potential energy surface (PES) scans, can be performed by systematically rotating these bonds and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for interconversion.

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. By simulating the motion of atoms based on a given force field, MD can provide insights into the conformational landscape accessible at a certain temperature, the flexibility of different parts of the molecule, and the influence of solvent on its structure. canada.ca For instance, in a polar solvent, conformations that expose the carboxylic acid group to the solvent would be favored.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally. For this compound, several types of reactions could be studied, including additions to the double bond and reactions at the carboxylic acid group.

Transition State Analysis of Key Reactions

A key aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By locating the TS for a given reaction, the activation energy can be calculated, which is directly related to the reaction rate.

For example, the mechanism of electrophilic addition to the C=C double bond of this compound can be investigated. Computational methods can be used to model the approach of an electrophile, locate the transition state for the formation of the carbocation intermediate, and subsequently the transition state for the attack of a nucleophile. The relative energies of the possible intermediates and transition states would reveal the regioselectivity and stereoselectivity of the reaction.

Solvent Effects on Reaction Pathways

The solvent can have a profound effect on reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.

For reactions involving charged species, such as the deprotonation of the carboxylic acid or the formation of a carbocation intermediate, polar solvents would be expected to stabilize these species, thereby lowering the activation energy and accelerating the reaction. By performing calculations in both the gas phase and in different solvent models, the role of the solvent in a particular reaction pathway can be quantified.

In Silico Prediction of Spectroscopic Parameters (Focus on Methodology Development)

Computational methods can predict various spectroscopic properties, such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. This is not only useful for identifying the compound but also for validating the accuracy of the computational model.

The development of methodologies for the accurate prediction of spectroscopic parameters is an active area of research. For a molecule like this compound, the prediction of its ¹H and ¹³C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects.

Similarly, the prediction of the infrared spectrum involves calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed within the harmonic approximation, and the calculated frequencies are often scaled by an empirical factor to better match experimental data.

Applications of 2 Isopropylbut 3 Enoic Acid in Advanced Organic Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

2-Isopropylbut-3-enoic acid and its derivatives serve as potent chiral building blocks in asymmetric synthesis, enabling the creation of stereochemically rich and complex molecules. The inherent chirality and functional handles of the molecule allow for its incorporation into larger structures with a high degree of stereocontrol.

A significant application is in the synthesis of molecules featuring all-carbon quaternary stereogenic centers, which are notoriously difficult to construct. Research has demonstrated the use of methyl 2-ethyl-2-isopropylbut-3-enoate, a derivative, in copper-catalyzed allylic alkylation reactions. bc.edu These transformations, promoted by a chiral N-heterocyclic carbene (NHC) complex, allow for the coupling of the butenoate derivative with various organometallic reagents, yielding compounds with a quaternary carbon atom in high enantiomeric excess. bc.edu

Another key example involves the enantioselective synthesis of 1-azabicyclic rings. escholarship.org In this methodology, amide derivatives, such as 2-(1,5-Dioxaspiro[5.5]undec-7-yl)-N-[(1R)-1-isopropylbut-3-en-1-yl]-acetamide, undergo a key aza-Cope rearrangement. escholarship.org This transformation proceeds through a dynamic kinetic equilibration of diastereomeric iminium ions, leading to the formation of 1-azabicyclic products with high enantiomeric purity (typically 95-99% ee) and control over up to three stereogenic centers. escholarship.org The chirality originating from the isopropylbutenyl fragment is effectively transferred to the final bicyclic product. escholarship.org

Table 1: Examples of this compound Derivatives as Chiral Building Blocks

Derivative/Reaction Reagents/Catalyst Product Type Key Outcome Reference
(S)-Methyl 2-ethyl-2-isopropylbut-3-enoate / Allylic Alkylation Organomagnesium/aluminum reagents, CuCl₂·H₂O, Chiral NHC complex All-carbon quaternary center High enantioselectivity bc.edu
N-[(1R)-1-isopropylbut-3-en-1-yl]-acetamide / Aza-Cope Rearrangement Trifluoroacetic acid 1-Azabicyclic rings High chirality transfer (98-99%) escholarship.org

Intermediate in the Synthesis of Natural Product Analogues (excluding biological activity)

The structural motif of this compound is a valuable component in the assembly of analogues of complex natural products. While not always a direct replica of a natural substructure, its incorporation allows for the synthesis of intricate molecules designed to mimic the structural and conformational properties of bioactive compounds.

For instance, the synthesis of novel, simplified, and racemic hemiasterlin (B1673049) analogues has been reported. researchgate.net Hemiasterlin is a natural tripeptide with a complex structure, and its analogues are of significant interest. The synthetic routes to these analogues involve the coupling of various amino acid fragments, some of which possess structural similarities to substituted butenoic acids, to build the final tripeptide-like molecule. researchgate.net

In other examples, the core structure of this compound has been incorporated into the synthesis of complex macrocycles and heterocyclic systems. Patent literature describes the coupling of this compound with aniline (B41778) derivatives as a key step in the construction of dihydropyridone-based structures. google.com These scaffolds are often designed as analogues or mimetics of natural substrates for biological targets.

Precursor for Scaffold Diversity in Organic Synthesis

The reactivity of both the carboxylic acid and the vinyl group makes this compound an excellent precursor for generating diverse molecular scaffolds. By serving as a versatile starting point, it enables access to a wide range of complex molecular frameworks through various synthetic transformations.

A prominent example is its use in the synthesis of novel macrocycles intended as factor XIa inhibitors. google.com In these synthetic sequences, this compound is coupled with complex amine-containing fragments. The resulting intermediate can then undergo further transformations, such as intramolecular cyclizations, to yield large, structurally diverse macrocyclic compounds. google.com

Furthermore, the compound is a key precursor in syntheses employing ring-closing metathesis (RCM) to generate heterocyclic scaffolds. google.com For example, after coupling this compound with a suitable aniline derivative, the resulting diene is subjected to RCM. This reaction efficiently constructs a dihydropyridone ring system, a privileged scaffold in medicinal chemistry. The process can generate multiple isomers, further contributing to scaffold diversity. google.com This strategy highlights how a relatively simple, acyclic precursor can be strategically elaborated into complex polycyclic systems.

Functionalization for the Synthesis of Specialized Chemical Reagents

Beyond its role as a structural building block, this compound can be functionalized to create specialized reagents for advanced chemical reactions. These tailored reagents are designed to participate in specific, often complex, transformations that would be difficult to achieve otherwise.

An illustrative case is the preparation of a reagent for radical-polar crossover reactions. thieme-connect.de A derivative, dimethyl 2-[(2-isopropylbut-3-enyl)oxy]malonate, is synthesized and subsequently used in a manganese(III) acetate-mediated oxidative radical cyclization. thieme-connect.de In this reaction, the reagent undergoes an intramolecular cyclization to produce a complex tetrahydrofuro[3,4-b]furan structure. The 2-isopropylbutenyl moiety is essential for the desired radical cyclization pathway, demonstrating how the original acid can be converted into a functional reagent for intricate ring-forming reactions. thieme-connect.de

Table 2: Example of a Specialized Reagent Derived from this compound

Specialized Reagent Synthesis Reaction Product Scaffold Yield Reference
Dimethyl 2-[(2-isopropylbut-3-enyl)oxy]malonate Mn(OAc)₃-mediated oxidative radical cyclization Methyl (3R*,3aS*,6aR*)-3-Isopropyl-6-oxotetrahydrofuro[3,4-b]furan-6a(6H)-carboxylate 73% thieme-connect.de

Advanced Analytical Methodologies for Research Characterization of 2 Isopropylbut 3 Enoic Acid

Spectroscopic Techniques for Structural Elucidation (Focus on Methodological Advancements)

Spectroscopy is fundamental to determining the molecular structure of 2-Isopropylbut-3-enoic acid. Advancements in these techniques provide increasingly detailed information with higher resolution and sensitivity.

High-resolution NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. rsc.org For this compound, both ¹H and ¹³C NMR are employed to confirm the connectivity of atoms. Modern high-field NMR spectrometers (500 MHz and above) allow for the resolution of complex splitting patterns and the detection of subtle differences in the chemical environments of nuclei. osti.gov

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental. A COSY spectrum would establish ¹H-¹H couplings, for instance, between the methine proton at C2 and the protons of the isopropyl group, as well as the vinyl protons. HSQC correlates directly bonded carbon and hydrogen atoms, while HMBC reveals longer-range (2-3 bond) C-H correlations, which are crucial for piecing together the molecular fragments, such as connecting the carbonyl carbon (C1) to the C2 proton.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
Atom Position¹H Chemical Shift (δ, ppm) (Multiplicity, J Hz)¹³C Chemical Shift (δ, ppm)Rationale for Shift
-COOH10.0 - 12.0 (s, br)175 - 185Acidic proton signal is typically broad and downfield. Carbonyl carbon is highly deshielded. libretexts.org
-CH(isopropyl)-~2.5 (m)~45-55Methine proton alpha to both a carboxylic acid and an isopropyl group.
=CH₂4.9 - 5.2 (m)115 - 125Terminal vinyl protons are in the characteristic alkene region. mdpi.com
-CH=5.7 - 6.0 (ddd)135 - 145Vinyl proton coupled to the C2 proton and the terminal vinyl protons. mdpi.com
-CH(CH₃)₂~2.0 (m)~30-35Isopropyl methine proton.
-CH(CH₃)₂~0.9 - 1.1 (d, J≈7)~18-22Diastereotopic methyl groups of the isopropyl substituent, appearing as doublets. libretexts.org

Mass spectrometry is used to determine the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS), often utilizing analyzers like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap, can measure the mass of the molecular ion with high precision (typically to four or five decimal places). rsc.org This accuracy allows for the unambiguous determination of the elemental formula (C₇H₁₂O₂). gla.ac.uk

Electrospray ionization (ESI) is a common soft ionization technique used for this analysis, which typically forms protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. rsc.org The fragmentation pattern observed in tandem MS (MS/MS) experiments provides further structural confirmation. For this compound, characteristic fragmentation would include the loss of the carboxylic acid group (-45 Da) and cleavage at the isopropyl group.

Table 2: High-Resolution Mass Spectrometry Data for this compound
PropertyValueTechnique
Molecular FormulaC₇H₁₂O₂-
Molecular Weight128.17 g/mol-
Monoisotopic Mass128.08373 DaHRMS
Predicted m/z for [M+H]⁺129.09100ESI-HRMS uni.lu
Predicted m/z for [M+Na]⁺151.07294ESI-HRMS uni.lu
Predicted m/z for [M-H]⁻127.07644ESI-HRMS uni.lu

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule. arastirmax.com These techniques are complementary and rely on the absorption or scattering of infrared radiation by molecular vibrations.

For this compound, the FT-IR spectrum would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid dimer (due to hydrogen bonding) and a strong, sharp absorption for the C=O (carbonyl) stretch. mdpi.com The C=C double bond and C-H bonds of the vinyl and alkyl portions of the molecule would also give rise to characteristic absorptions. Raman spectroscopy is particularly useful for identifying the C=C bond, which often produces a strong signal.

Table 3: Characteristic Vibrational Frequencies for this compound
Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H stretch (Carboxylic Acid Dimer)2500 - 3300Broad, Strong
C-H stretch (sp²)3010 - 3100Medium
C-H stretch (sp³)2850 - 3000Medium-Strong
C=O stretch (Carboxylic Acid)1700 - 1725Strong, Sharp mdpi.com
C=C stretch (Alkene)1640 - 1680Medium (Strong in Raman)
C-O stretch1210 - 1320Medium
=C-H bend (out-of-plane)910 - 990Strong

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for isolating this compound from reaction mixtures or biological extracts and for assessing its chemical and optical purity.

Since this compound possesses a stereocenter at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating and quantifying these enantiomers to determine the enantiomeric excess (ee) of a sample. rsc.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Method development involves screening various CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives like Chiralcel® or Chiralpak® columns). sigmaaldrich.comhplc.eu The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326). The separation is monitored using a UV detector, as the carboxylic acid and alkene chromophores absorb UV light.

Table 4: Example Method Parameters for Chiral HPLC Separation of this compound Enantiomers
ParameterExample Value
InstrumentAgilent 1100 or 1260 series rsc.org
ColumnChiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile PhaseHexane/Isopropanol (e.g., 98:2 v/v) with 0.1% Trifluoroacetic Acid rsc.org
Flow Rate1.0 mL/min rsc.org
Temperature25 °C (Ambient)
DetectionUV at 210 nm
Expected ResultBaseline separation of the (R)- and (S)-enantiomers with distinct retention times.

Gas chromatography is a powerful technique for assessing the purity of volatile compounds. utoronto.ca Due to the low volatility and potential for thermal degradation of carboxylic acids, this compound is often derivatized before GC analysis. A common derivatization is the conversion to its methyl ester using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane, which creates a more volatile and thermally stable analyte. asm.org

Method development focuses on selecting the appropriate capillary column and temperature programming. A mid-polarity column (e.g., one with a 5% phenyl polysiloxane stationary phase) is often a good starting point. The temperature program is optimized to ensure good separation from any impurities or byproducts without excessive peak broadening. Detection is commonly performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (GC-MS) for simultaneous separation and identification. usp.br

Table 5: Example Method Parameters for GC Analysis of this compound (as methyl ester)
ParameterExample Value
InstrumentAgilent GC with FID or MS detector
Derivatization AgentTrimethylsilyldiazomethane in Toluene/Methanol
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, constant flow ~1 mL/min
Inlet Temperature250 °C
Temperature ProgramInitial 60 °C hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
DetectorFID at 300 °C or MS (scan range 40-400 m/z)

Crystallographic Analysis of Derivatives (if applicable for solid-state characterization)

The direct crystallographic analysis of this compound in its native state can be challenging due to its physical properties. However, the formation of solid derivatives allows for characterization using X-ray crystallography, providing definitive structural information in the solid state.

Research has demonstrated the use of derivatives for the structural elucidation of related compounds. For instance, in the synthesis of dihydropyridone P1 as factor XIa inhibitors, this compound was utilized as an intermediate. google.com While the patent describing this synthesis does not provide a crystallographic analysis of the this compound itself, it highlights a common strategy where a reactive molecule is incorporated into a larger, more complex, and often crystalline structure. The resulting solid dispersions, also known as solid-state dispersions, are amenable to various analytical techniques, including X-ray diffraction, to confirm the three-dimensional arrangement of atoms. google.com

Similarly, studies on the enantioselective synthesis of 1-azabicyclic rings have utilized derivatives of but-3-enoic acid. escholarship.org These investigations often culminate in the formation of crystalline products whose stereochemistry and conformation can be unambiguously determined by X-ray crystallography. Although a specific crystallographic analysis for a derivative of this compound is not detailed in the provided search results, the methodologies applied to similar structures are directly applicable. For example, the verification of a naphthalene (B1677914) derivative's structure by X-ray crystallography in a study on diradical cyclizations underscores the power of this technique for complex organic molecules. psu.edu

The process would typically involve:

Synthesis of a suitable crystalline derivative: This could involve esterification, amidation, or reaction with a chiral resolving agent to form a solid with a well-defined crystal lattice.

Single crystal X-ray diffraction: A single crystal of the derivative is irradiated with X-rays, and the resulting diffraction pattern is analyzed to determine the electron density map of the molecule.

Structure solution and refinement: The electron density map is used to build a model of the molecule's structure, which is then refined to best fit the experimental data.

This approach provides precise information on bond lengths, bond angles, and stereochemistry, which is invaluable for confirming the structure of the parent acid.

Chemoinformatic and Database Analysis for Compound Research

Chemoinformatic tools and chemical databases are indispensable resources for modern chemical research, providing a wealth of information on compounds like this compound. These platforms aggregate data from various sources, including literature, patents, and experimental submissions.

Public and Commercial Databases:

Numerous databases contain entries for this compound, often under different synonyms such as 3-isopropyl-3-butenoic acid or 4-methyl-3-methylidenepentanoic acid. nih.gov

DatabaseIdentifierInformation Provided
PubChem CID 443528Structure, molecular formula (C7H12O2), molecular weight (128.17 g/mol ), IUPAC name, InChI, InChIKey, SMILES, computed properties (e.g., XLogP3-AA: 1.9), synonyms, related literature, and patent information. nih.gov
ChEBI CHEBI:20092Ontology, defining it as having a functional parent of but-3-enoic acid (CHEBI:35897). ebi.ac.uk
Metabolomics Workbench ME414567Lists the compound as part of metabolomics studies. metabolomicsworkbench.org
ChemSpider 9106924 (for a related isomer)While the primary entry is for (3E)-2-Isopropyl-3-hexenoic acid, it demonstrates the type of data available, including synonyms and structural identifiers. chemspider.com
PubChemLite CID 443528Provides structural information, predicted collision cross-section values for different adducts in mass spectrometry, and links to literature and patents. uni.lu

Data Table: Physicochemical Properties from PubChem

PropertyValueSource
Molecular FormulaC7H12O2PubChem nih.gov
Molecular Weight128.17 g/mol PubChem nih.gov
XLogP3-AA1.9PubChem nih.gov
Hydrogen Bond Donor Count1PubChem nih.gov
Hydrogen Bond Acceptor Count2PubChem nih.gov
Rotatable Bond Count2PubChem nih.gov
Exact Mass128.083729621 DaPubChem nih.gov
Monoisotopic Mass128.083729621 DaPubChem nih.gov
Topological Polar Surface Area37.3 ŲPubChem nih.gov
Heavy Atom Count9PubChem nih.gov
IUPAC Name4-methyl-3-methylidenepentanoic acidPubChem nih.gov

Research Findings from Database Analysis:

Metabolic Intermediate: Research has identified this compound as a putative intermediate in the metabolism of α-pinene by Pseudomonas putida. researchgate.netportlandpress.com This information is crucial for understanding biochemical pathways and microbial degradation of terpenes.

Presence in Environmental Samples: The compound has been detected in studies of biogenic iron ochre from the Greater Glasgow area, suggesting its presence in certain natural environments. gla.ac.uk

Synthetic Intermediate: Patents reveal its use as an intermediate in the synthesis of pharmacologically active molecules, such as factor XIa inhibitors. google.comgoogle.com This highlights its utility as a building block in medicinal chemistry.

Classification: Databases like LIPID MAPS classify it under branched fatty acids. nih.gov

By leveraging these chemoinformatic resources, researchers can quickly access a comprehensive profile of this compound, including its physical and chemical properties, known biological roles, and applications in synthesis, without the need for initial, extensive laboratory work. This data-driven approach accelerates research and facilitates new discoveries.

An in-depth analysis of the future research trajectories for the chemical compound this compound reveals significant potential for innovation across synthesis, reactivity, and application. As the fields of organic chemistry and materials science advance, this molecule stands as a promising scaffold for exploration, driven by emergent technologies and novel chemical strategies.

Future Research Perspectives and Emerging Directions for 2 Isopropylbut 3 Enoic Acid

The scientific community is poised to unlock the full potential of 2-Isopropylbut-3-enoic acid by leveraging cutting-edge methodologies. Future research is anticipated to concentrate on developing more efficient and sustainable synthetic routes, uncovering new chemical transformations, and utilizing computational tools to guide the design of novel derivatives with tailored properties.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-isopropylbut-3-enoic acid, and how can purity be validated?

  • Methodological Answer: The compound can be synthesized via cyclopropane ring-opening reactions or ester hydrolysis, as inferred from analogous structures like 2-(1-ethoxycyclopropyl)acetic acid . Purity validation requires a combination of chromatographic (HPLC, GC) and spectroscopic (NMR, IR) techniques. For instance, NMR can confirm the presence of the isopropyl group (δ ~1.0–1.2 ppm for CH(CH₃)₂) and the α,β-unsaturated carboxylic acid moiety (δ ~5.5–6.5 ppm for vinyl protons) .

Q. How can the stereochemical configuration of this compound be determined experimentally?

  • Methodological Answer: X-ray crystallography is the gold standard for unambiguous stereochemical assignment. Programs like SHELXL (part of the SHELX suite) enable refinement of crystal structures, leveraging high-resolution diffraction data to resolve bond angles and chiral centers . For non-crystalline samples, electronic circular dichroism (ECD) or vibrational spectroscopy (VCD) paired with computational modeling (e.g., DFT) can infer configuration .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer: Discrepancies in NMR or mass spectrometry (MS) data often arise from impurities, tautomerism, or solvent effects. For example, unexpected peaks in MS may indicate adduct formation (e.g., sodium or potassium ion complexes). Cross-validate findings using multiple techniques: tandem MS (MS/MS) for fragmentation patterns and 2D NMR (COSY, HSQC) to confirm connectivity . Document solvent and temperature conditions rigorously to identify environmental influences .

Q. What computational strategies are optimal for modeling the reactivity of this compound in catalytic systems?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways, such as acid-catalyzed isomerization or nucleophilic additions to the α,β-unsaturated system. Use software like Gaussian or ORCA to simulate transition states and compare activation energies. Validate models against experimental kinetic data (e.g., Arrhenius plots) .

Q. How to design a study investigating the environmental degradation of this compound?

  • Methodological Answer: Employ accelerated degradation studies under controlled conditions (pH, UV exposure, microbial activity). Use LC-MS to monitor breakdown products and quantify half-lives. Include negative controls (e.g., sterile samples) to distinguish abiotic vs. biotic degradation pathways. Ethical considerations require adherence to waste disposal regulations for carboxylic acids .

Methodological Frameworks

Q. How to formulate a research question on structure-activity relationships (SAR) for this compound?

  • Methodological Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : Derivatives of this compound.
  • Intervention : Modifications to the isopropyl or vinyl groups.
  • Comparison : Bioactivity against unmodified analogs.
  • Outcome : Quantify changes in antimicrobial or enzymatic inhibition potency.
    Use systematic reviews or meta-analyses to identify knowledge gaps .

Q. What statistical methods are appropriate for analyzing contradictory bioassay results?

  • Methodological Answer: Apply multivariate analysis (e.g., PCA) to identify variables (e.g., concentration, solvent) influencing bioactivity. Use Bland-Altman plots to assess agreement between replicate experiments. Report confidence intervals (95% CI) and effect sizes to contextualize discrepancies .

Ethical and Reproducibility Considerations

Q. How to ensure reproducibility in synthetic protocols for this compound?

  • Methodological Answer: Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Document reaction conditions (catalyst loading, temperature gradients) in machine-readable formats.
  • Deposit spectral data in public repositories (e.g., PubChem) with unique identifiers .
  • Share raw NMR/MS files via platforms like Zenodo to enable independent validation .

Q. What ethical pitfalls arise in patenting derivatives of this compound?

  • Methodological Answer: Disclose all synthetic modifications and prior art to avoid intellectual property disputes. Adhere to the ACS Ethical Guidelines for publication, ensuring transparency in data reporting and conflict-of-interest declarations .

Tables for Key Data

Technique Application Example Parameters
X-ray CrystallographyStereochemical assignmentSHELXL refinement; R-factor < 0.05
DFT CalculationsReactivity predictionB3LYP/6-31G*; solvent = water
LC-MS/MSDegradation product identificationColumn: C18; mobile phase: 0.1% formic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.